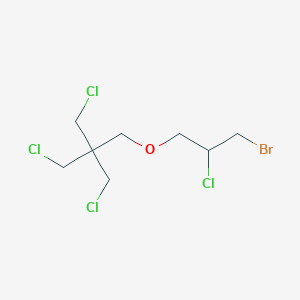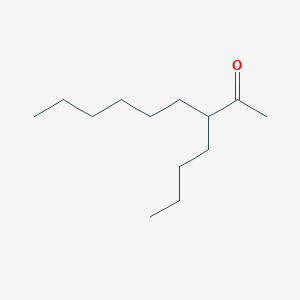
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane is an organic compound with a complex structure It is characterized by the presence of multiple halogen atoms, including bromine and chlorine, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-bromo-2-chloropropanol with 3-chloro-2,2-bis(chloromethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of alcohols, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A simpler compound with similar halogen atoms but a less complex structure.
3-Bromo-2-chloropropanol: Another related compound used in the synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane.
Uniqueness
This compound is unique due to its multiple halogen atoms and complex structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Properties
CAS No. |
58294-47-6 |
|---|---|
Molecular Formula |
C8H13BrCl4O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-(3-bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane |
InChI |
InChI=1S/C8H13BrCl4O/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7H,1-6H2 |
InChI Key |
MAFZOWQIEMVYLH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Cl)OCC(CCl)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

